molecular formula C15H18O2 B14671596 2,6-Diallylphenyl 2,3-epoxypropyl ether CAS No. 40693-04-7

2,6-Diallylphenyl 2,3-epoxypropyl ether

Cat. No.: B14671596
CAS No.: 40693-04-7
M. Wt: 230.30 g/mol
InChI Key: AKWBUTFNFOLZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diallylphenyl 2,3-epoxypropyl ether is an organic compound that belongs to the class of epoxy ethers It is characterized by the presence of an epoxy group attached to a phenyl ring, which is further substituted with two allyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diallylphenyl 2,3-epoxypropyl ether typically involves the reaction of 2,6-diallylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired epoxypropyl ether. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 6-12 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Diallylphenyl 2,3-epoxypropyl ether undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The allyl groups can be reduced to form saturated derivatives.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of saturated ethers.

    Substitution: Formation of azido or thiocyanato derivatives.

Scientific Research Applications

2,6-Diallylphenyl 2,3-epoxypropyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of epoxy resins and coatings due to its excellent adhesive properties and chemical resistance.

Mechanism of Action

The mechanism of action of 2,6-Diallylphenyl 2,3-epoxypropyl ether involves the interaction of its epoxy group with various biological targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential therapeutic effects. The allyl groups may also contribute to the compound’s reactivity and biological activity by undergoing metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Epoxypropyl phenyl ether
  • Glycidyl phenyl ether
  • 1,2-Epoxy-3-phenoxypropane

Uniqueness

2,6-Diallylphenyl 2,3-epoxypropyl ether is unique due to the presence of allyl groups at the 2 and 6 positions of the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

40693-04-7

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-[[2,6-bis(prop-2-enyl)phenoxy]methyl]oxirane

InChI

InChI=1S/C15H18O2/c1-3-6-12-8-5-9-13(7-4-2)15(12)17-11-14-10-16-14/h3-5,8-9,14H,1-2,6-7,10-11H2

InChI Key

AKWBUTFNFOLZHD-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CC=C)OCC2CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.